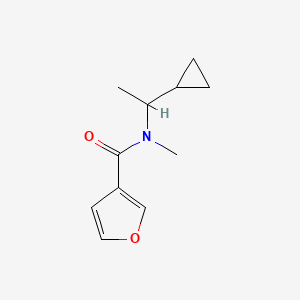
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide (CEF) is a chemical compound that has been widely studied for its potential use in scientific research. CEF is a synthetic compound that has been developed to mimic the effects of endogenous cannabinoids, which are naturally occurring compounds in the human body that interact with the endocannabinoid system.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is believed to involve the activation of the endocannabinoid system. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is thought to interact with the CB1 and CB2 receptors, which are found throughout the body and are involved in a wide range of physiological processes. By interacting with these receptors, N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain sensation, inflammation, and neuroprotection. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have similar effects to endogenous cannabinoids, including the ability to reduce pain and inflammation in animal models. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has several advantages for use in scientific research, including its high purity and yield, which make it suitable for use in a wide range of experiments. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide, including the development of new synthetic methods and the exploration of its potential therapeutic applications. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has shown promise as a potential treatment for pain and inflammation, and further research is needed to determine its efficacy and safety in humans. Additionally, N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the full extent of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide's potential applications in scientific research and medicine.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylcyclopropylamine to produce N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide. The synthesis of N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been used in a wide range of scientific research applications, including studies on the endocannabinoid system, neuroprotection, and pain management. N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide has been shown to have similar effects to endogenous cannabinoids, including the ability to modulate pain sensation and inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(9-3-4-9)12(2)11(13)10-5-6-14-7-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMQNHSLOLHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)

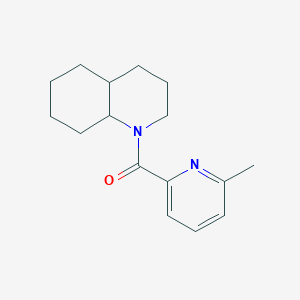
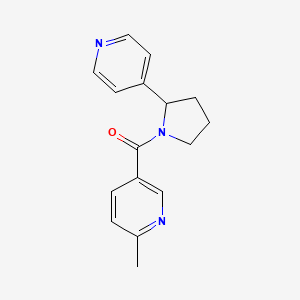
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

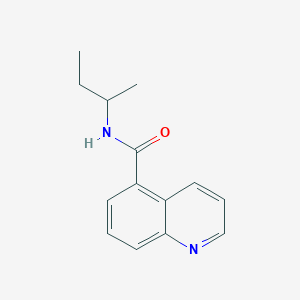
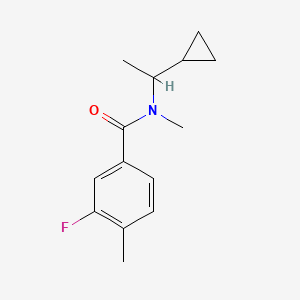
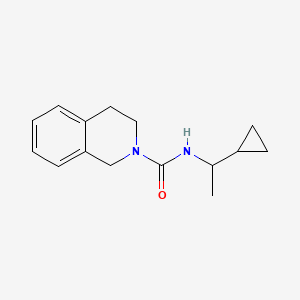
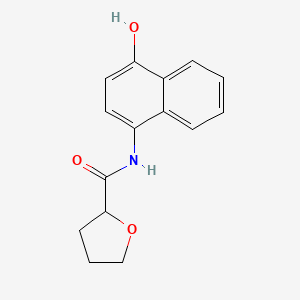
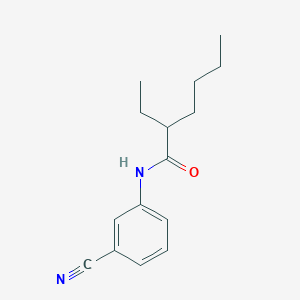
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)